T-Cadinol

Description

Cedrelanol has been reported in Calypogeia muelleriana, Humulus lupulus, and other organisms with data available.

extract of scented myrrh; RN given refers to 1S-(1alpha,4alpha,4aalpha,8abeta)-isomer; RN for cpd without isomeric designation not avail 3/92; structure given in first source

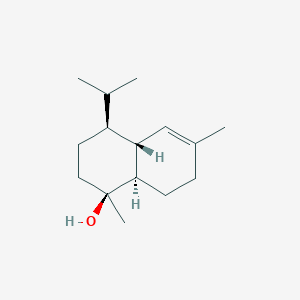

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYHMMRYTDARSZ-XQLPTFJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC[C@]([C@@H]2CC1)(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cedrelanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

302.00 to 304.00 °C. @ 760.00 mm Hg | |

| Record name | Cedrelanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5937-11-1 | |

| Record name | epi-α-Cadinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | T-Cadinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cedrelanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 140 °C | |

| Record name | Cedrelanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of epi-alpha-Cadinol?

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of epi-alpha-Cadinol, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure of epi-alpha-Cadinol

Epi-alpha-Cadinol, also known as τ-cadinol or (-)-T-cadinol, is a cadinane sesquiterpenoid.[1][2] It is a bicyclic compound characterized by a cadinane carbon skeleton with a hydroxy group at position 10.[1][2]

IUPAC Name: (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[1]

Chemical Formula: C₁₅H₂₆O[1]

SMILES String: CC1=C[C@H]2--INVALID-LINK--(C)O">C@@HC(C)C

Physicochemical and Bioactivity Data

A summary of the key physicochemical and biological activity data for epi-alpha-Cadinol is presented below. For comparison, data for its stereoisomer, alpha-Cadinol, is also included where available.

Physicochemical Properties

| Property | epi-alpha-Cadinol | alpha-Cadinol |

| Molecular Weight | 222.37 g/mol [1] | 222.37 g/mol |

| Melting Point | 139-140 °C[1] | 73-74 °C |

| Boiling Point | 302-304 °C at 760 mmHg[1] | 302-304 °C at 760 mmHg |

| Appearance | Solid[1] | White crystalline solid |

| Water Solubility | 9.13 mg/L (estimated) | Insoluble |

Bioactivity Data

| Activity | Test Organism/Assay | IC₅₀ / MIC | Reference |

| Antitrypanosomal | Trypanosoma cruzi (trypomastigotes) | 18 µM[1][3] | [1][3] |

| Antitrypanosomal | Trypanosoma cruzi (amastigotes) | 15 µM[1][3] | [1][3] |

| Antifungal | Candida albicans | MIC: 0.87-3.5 mg/mL (for volatile fractions containing T-cadinol)[4] | [4] |

| Antifungal | Candida glabrata | MIC: 0.87-3.5 mg/mL (for volatile fractions containing this compound)[4] | [4] |

| Antifungal | Candida tropicalis | MIC: 0.87-3.5 mg/mL (for volatile fractions containing this compound)[4] | [4] |

Experimental Protocols

Detailed methodologies for the isolation, synthesis, and biological evaluation of epi-alpha-Cadinol are outlined below.

Isolation of (-)-T-Cadinol from Casearia sylvestris

This protocol describes the extraction and purification of (-)-T-Cadinol from the leaves of Casearia sylvestris.[1]

-

Extraction:

-

Dried and powdered leaves of C. sylvestris (290 g) are extracted with methanol (5 x 1 L) at room temperature.[1]

-

The extract is filtered and concentrated under reduced pressure.[1]

-

The crude methanol extract is resuspended in a methanol/water mixture (9:1, v/v).[1]

-

The suspension is then partitioned successively with n-hexane, dichloromethane, ethyl acetate, and n-butanol.[1]

-

-

Fractionation and Purification:

-

The n-hexane phase, showing antitrypanosomal activity, is selected for further fractionation.[1]

-

The n-hexane extract is subjected to column chromatography on silica gel.[1]

-

Further purification is achieved using Sephadex LH-20 column chromatography to yield pure (-)-T-Cadinol.[1]

-

The structure of the isolated compound is confirmed by ¹H and ¹³C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

-

Chemical Synthesis of Cadinols

A general approach for the synthesis of a mixture of cadinols has been reported, which can be adapted for the synthesis of epi-alpha-Cadinol. This involves an organocatalytic approach through a tandem Mannich/intramolecular Diels-Alder reaction.[5] Due to the complexity of stereospecific synthesis, the isolation of the desired stereoisomer, epi-alpha-Cadinol, from the resulting mixture would require chiral chromatography techniques.[5]

Biological Assay: Antitrypanosomal Activity against Trypanosoma cruzi

This protocol details the in vitro evaluation of the antitrypanosomal activity of epi-alpha-Cadinol.[1][3]

-

Parasite Culture:

-

Trypanosoma cruzi trypomastigotes are cultured in appropriate media.

-

-

Antitrypanosomal Assay:

-

Trypomastigotes (1 x 10⁶ cells/well) are seeded in 96-well plates.[1]

-

The compound, dissolved in DMSO, is added to the wells at various concentrations (up to 150 µM).[1] The final DMSO concentration should not exceed 0.5% (v/v).[1]

-

The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Parasite viability is assessed using the resazurin (Alamar Blue®) colorimetric method.[1]

-

Benznidazole is used as a standard drug control, and untreated cells serve as a negative control.[1]

-

The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1][6]

-

-

Mechanism of Action Studies:

-

Plasma Membrane Permeability: Assessed using Sytox® Green dye, which fluoresces upon binding to nucleic acids when the cell membrane is compromised.[7]

-

Plasma Membrane Electric Potential: Evaluated using the fluorescent probe DiSBAC₂(3) by flow cytometry.[7]

-

Mitochondrial Membrane Potential: Monitored using the JC-1 dye by flow cytometry.[7]

-

Reactive Oxygen Species (ROS) Production: Measured using the H₂DCFDA dye.[7]

-

Biosynthetic Pathway of Cadinane Sesquiterpenoids

Epi-alpha-Cadinol, being a cadinane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP).[8][9] The pathway involves the enzymatic cyclization of FPP by a sesquiterpene synthase, leading to the formation of a series of carbocation intermediates.[10][11] The final structure of epi-alpha-Cadinol is a result of specific cyclization and hydroxylation steps.

Caption: Biosynthesis of epi-alpha-Cadinol from FPP.

References

- 1. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]

- 2. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitrypanosomal Activities of Tryptanthrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of epi-alpha-Cadinol

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-alpha-Cadinol, also known as τ-Cadinol (tau-Cadinol), is a naturally occurring sesquiterpenoid alcohol. As a member of the cadinane subgroup of sesquiterpenoids, it is characterized by a bicyclic carbon skeleton. This compound is a significant constituent of the essential oils of various plants, including those from the Juniperus (Juniper) and Cedrus (Cedar) genera. Its presence in these essential oils contributes to their characteristic woody and balsamic aroma. Beyond its aromatic properties, epi-alpha-Cadinol has garnered attention in the scientific community for its potential biological activities, particularly its antimicrobial and antibiofilm properties, making it a molecule of interest for further investigation in pharmaceutical and therapeutic applications. This guide provides a detailed overview of the known physical and chemical properties of epi-alpha-Cadinol, outlines experimental protocols for its analysis, and explores its biological activities.

Physical and Chemical Properties

The physical and chemical characteristics of epi-alpha-Cadinol are fundamental to its isolation, identification, and application in various scientific contexts. These properties have been determined through a combination of experimental measurements and computational predictions.

Table 1: General and Physical Properties of epi-alpha-Cadinol

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | |

| Molecular Weight | 222.37 g/mol | |

| Exact Mass | 222.198365449 Da | |

| Physical Description | Solid | |

| Melting Point | 139 - 140 °C | |

| Boiling Point | 302 - 304 °C (at 760 mmHg) | |

| Odor | Woody, Balsamic |

Table 2: Solubility and Chromatographic Properties of epi-alpha-Cadinol

| Property | Value / Description | Source(s) |

| Water Solubility | 9.13 mg/L at 25 °C (estimated) | |

| General Solubility | Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| logP (Octanol/Water Partition Coefficient) | 3.3 - 4.899 (estimated) | |

| Kovats Retention Index (non-polar column) | 1630 - 1642 |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of epi-alpha-Cadinol. The following sections detail common protocols for its isolation, characterization, and the assessment of its biological activity.

Isolation and Purification of epi-alpha-Cadinol (General Protocol)

Epi-alpha-Cadinol is typically isolated from the essential oils of plants. The following is a generalized workflow for its extraction and purification.

Caption: General workflow for the isolation and purification of epi-alpha-Cadinol.

-

Plant Material Collection and Preparation: Collect fresh or dried plant material known to contain epi-alpha-Cadinol (e.g., leaves of Juniperus chinensis). The material should be cleaned and, if necessary, ground to a coarse powder to increase the surface area for extraction.

-

Hydrodistillation: Subject the prepared

The Discovery, Isolation, and Characterization of Epi-alpha-Cadinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpenoid epi-alpha-Cadinol, covering its discovery, detailed isolation and purification protocols, and physicochemical characterization. The document also explores its potential biological activities and putative signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Epi-alpha-Cadinol

Epi-alpha-Cadinol is a cadinane-type sesquiterpenoid alcohol. Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoid compounds known for their diverse chemical structures and significant biological activities. Epi-alpha-Cadinol has been identified as a constituent of various plant essential oils and has garnered interest for its potential pharmacological properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for epi-alpha-Cadinol is presented below. This information is critical for its identification and characterization.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| Appearance | Solid |

| Melting Point | 139-140 °C[1] |

| Boiling Point | 302-304 °C at 760 mmHg[1] |

| IUPAC Name | (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[1] |

| CAS Number | 5937-11-1[1] |

| ¹³C NMR Chemical Shifts (ppm) | Data available in public databases such as PubChem. |

| Mass Spectrum (m/z) | Key fragments and their relative intensities are available in spectral databases like the NIST WebBook. |

Discovery and Natural Occurrence

Epi-alpha-Cadinol has been identified as a significant component of the essential oil extracted from the roots of Alangium salviifolium.[2] This plant, belonging to the family Alangiaceae, has been a key source for the discovery and subsequent isolation of this compound. The presence of epi-alpha-Cadinol in various other plant essential oils has also been reported in numerous phytochemical studies.

Experimental Protocols: Isolation and Purification

The following is a detailed, multi-step protocol for the isolation and purification of epi-alpha-Cadinol from its natural source, primarily based on methodologies described for the separation of sesquiterpenoids from plant essential oils.

Plant Material and Essential Oil Extraction

-

Plant Material Collection and Preparation: Collect fresh roots of Alangium salviifolium. Clean the roots to remove any soil and debris, and then air-dry them in the shade for several days until they are brittle. Grind the dried roots into a coarse powder.

-

Hydrodistillation: Subject the powdered root material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The essential oil, being less dense than water, will float on top of the hydrosol and can be collected. Dry the collected essential oil over anhydrous sodium sulfate.

Chromatographic Purification of Epi-alpha-Cadinol

The purification of epi-alpha-Cadinol from the crude essential oil is achieved through a combination of flash column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Column Preparation: Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (60-120 mesh) using a slurry packing method with n-hexane.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, oil-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions of the eluate (e.g., 20 mL each) and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent). Fractions containing compounds with similar Rf values are pooled together. Fractions enriched with epi-alpha-Cadinol are identified by comparison with a standard or by GC-MS analysis.

-

Column and Mobile Phase: Use a preparative reverse-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size). The mobile phase will be a gradient of acetonitrile and water.

-

Sample Preparation: Dissolve the epi-alpha-Cadinol-enriched fraction from the flash chromatography step in the initial mobile phase composition.

-

Gradient Elution: Start with a mobile phase composition of 60% acetonitrile and 40% water, and run a linear gradient to 90% acetonitrile over 30 minutes.

-

Fraction Collection: Collect the peaks eluting from the column using a fraction collector. The peak corresponding to epi-alpha-Cadinol can be identified by its retention time, which can be predetermined using an analytical HPLC system.

-

Purity Confirmation: The purity of the isolated epi-alpha-Cadinol should be confirmed by analytical HPLC and spectroscopic methods (NMR and MS).

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by epi-alpha-Cadinol are not yet fully elucidated, research on related cadinane sesquiterpenoids provides valuable insights into its potential biological activities.

Antimicrobial and Antioxidant Activity

Sesquiterpenes, as a class, are well-documented for their antimicrobial and antioxidant properties. It is plausible that epi-alpha-Cadinol shares these characteristics. The proposed mechanisms for these activities often involve the disruption of microbial cell membranes and the scavenging of free radicals.

Putative Inhibition of Glutamic-Oxaloacetic Transaminase 1 (GOT1)

Recent studies have identified certain cadinane sesquiterpenoids as inhibitors of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1] GOT1 is a key enzyme in cellular metabolism, particularly in amino acid biosynthesis and the malate-aspartate shuttle.[1][3] In some cancer cells, there is an increased reliance on GOT1 for maintaining redox balance and supporting proliferation.[3] Inhibition of GOT1 can disrupt these processes, leading to increased oxidative stress and reduced cancer cell viability.[1][3]

Given the structural similarity of epi-alpha-Cadinol to other cadinane sesquiterpenoids, it is a compelling hypothesis that it may also act as a GOT1 inhibitor. Further research is required to validate this hypothesis and to understand the precise mechanism of interaction.

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Experimental workflow for the isolation and purification of epi-alpha-Cadinol.

Putative Signaling Pathway: GOT1 Inhibition

Caption: Putative signaling pathway of epi-alpha-Cadinol via GOT1 inhibition.

Conclusion

This technical guide has detailed the discovery, isolation, and characterization of epi-alpha-Cadinol. The provided experimental protocols offer a robust framework for obtaining this sesquiterpenoid in high purity. While its precise biological mechanism of action is an active area of research, the potential for epi-alpha-Cadinol to act as a GOT1 inhibitor presents an exciting avenue for future studies, particularly in the context of developing novel therapeutic agents. Further investigation is warranted to confirm its bioactivity and to fully elucidate the signaling pathways it modulates.

References

- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of α-Cadinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cadinol, a naturally occurring sesquiterpenoid alcohol, is a constituent of many essential oils from a wide variety of plant species.[1][2] Its chemical structure, featuring a cadinane skeleton, presents considerable stereochemical complexity, leading to a number of stereoisomers and enantiomers.[1] This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of α-cadinol, including their chemical properties, separation, and characterization, as well as their known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Stereochemistry of α-Cadinol

α-Cadinol, with the systematic IUPAC name (1R,4S,4aR,8aR)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol, possesses multiple chiral centers, giving rise to a variety of stereoisomers.[1][2] These isomers, which share the same chemical formula (C₁₅H₂₆O) and molecular weight (222.37 g/mol ), differ in the spatial arrangement of their atoms.[2][3] The term "α-cadinol" often refers to the specific naturally abundant isomer, (-)-α-cadinol.[4][5]

The diverse family of cadinane sesquiterpenoids includes several named stereoisomers of α-cadinol, such as δ-cadinol, τ-cadinol (also known as epi-α-cadinol), and T-muurolol.[4][6][7][8][9] The logical relationship and classification of these key stereoisomers are illustrated in the diagram below.

Physicochemical Properties

| Property | (-)-α-Cadinol | (+)-α-Cadinol | (-)-T-Cadinol |

| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol [3] | 222.37 g/mol | 222.37 g/mol |

| Appearance | White crystalline solid[2] | Not specified | Not specified |

| Melting Point | 73-74 °C[2] | Not specified | Not specified |

| Specific Rotation ([α]D) | Not specified | Not specified | -28° (c 0.42, CHCl₃)[10] |

| CAS Number | 481-34-5[5] | Not specified | 5937-11-1[11] |

Experimental Protocols

Enantioselective Synthesis of Cadinol Stereoisomers

The asymmetric synthesis of cadinol stereoisomers is essential for obtaining pure enantiomers for biological testing and characterization. A representative synthetic approach involves an enantioselective Michael addition followed by a series of transformations including a Diels-Alder reaction.[12]

Representative Protocol:

-

Enantioselective Michael Addition: React 3-methyl-2-butenal with methyl vinyl ketone in the presence of an (S)- or (R)-Jørgensen's organocatalyst to establish the initial stereocenter.[12]

-

Elaboration of the Side Chain: Convert the resulting ketone to an aldehyde via reduction and oxidation. Subsequent Grignard addition of vinylmagnesium bromide affords an alcohol with the requisite triene system.[12]

-

Intramolecular Diels-Alder Reaction: Oxidation of the alcohol to an enone, followed by heating, induces an intramolecular Diels-Alder reaction to form the cadinane skeleton. This step may yield a mixture of diastereomeric ketones.[12]

-

Final Diastereoselective Reduction: A Grignard reaction with methylmagnesium bromide on the ketone mixture yields a mixture of cadinol stereoisomers, including α-cadinol, δ-cadinol, and τ-cadinol, which can then be separated.[12]

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[2][4][13][14][15][16]

Representative Protocol for Direct Chiral HPLC:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns are often effective for separating a wide range of chiral compounds.[2]

-

Mobile Phase Selection: For normal-phase HPLC, a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. For basic analytes, a small amount of an amine modifier (e.g., diethylamine) can be added, while for acidic analytes, an acid modifier (e.g., trifluoroacetic acid) may be necessary.[2]

-

Sample Preparation: Dissolve the mixture of α-cadinol stereoisomers in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or using a mass spectrometer.

-

Temperature: Column temperature can be varied to optimize separation.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated stereoisomers.

Characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are indispensable tools for the structural elucidation and characterization of stereoisomers.

NMR Spectroscopy:

While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers will have distinct spectra. To distinguish enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric interactions, leading to different chemical shifts.[17][18] 1D and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used to determine the connectivity and relative stereochemistry of the molecule.[11]

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While enantiomers have identical mass spectra, diastereomers may show subtle differences in their fragmentation patterns. Coupling a separation technique like GC or LC with MS (GC-MS or LC-MS) allows for the analysis of individual isomers in a mixture.[19][20]

Biological Activity

α-Cadinol and its stereoisomers have been reported to exhibit a range of biological activities, with antifungal and hepatoprotective effects being the most prominent.[2][21] The stereochemistry of the molecule can significantly influence its biological activity.

Antifungal Activity

α-Cadinol has demonstrated notable antifungal activity against various fungal species, including Candida albicans.[13][22][23][24] The proposed mechanism of action for many antifungal essential oil components, including sesquiterpenoids, involves the disruption of the fungal cell membrane and cell wall, leading to increased permeability and ultimately cell death.[25]

Potential Antifungal Mechanism of Action:

The antifungal activity of α-cadinol against C. albicans may involve the inhibition of key virulence factors such as biofilm formation and hyphal growth.[26] The lipophilic nature of sesquiterpenoids allows them to intercalate into the lipid bilayer of the fungal cell membrane, disrupting its integrity and function. This can lead to the leakage of intracellular components and inhibition of essential cellular processes.

Hepatoprotective Activity

Several studies have suggested that α-cadinol possesses hepatoprotective properties.[4][21] The protective effects of many natural compounds against liver injury are often attributed to their antioxidant and anti-inflammatory activities. These effects are typically mediated through the modulation of key signaling pathways involved in cellular stress and inflammation. While specific pathways for α-cadinol have not been fully elucidated, general hepatoprotective mechanisms of flavonoids and terpenoids involve pathways such as Nrf2 and MAPK.[22][24][27]

Potential Hepatoprotective Signaling Pathways:

-

Nrf2 Signaling Pathway: α-Cadinol may activate the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes, which help to mitigate oxidative stress-induced liver damage.

-

MAPK Signaling Pathway: α-Cadinol could modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. By inhibiting pro-inflammatory MAPK pathways (e.g., JNK, p38) and/or activating pro-survival pathways (e.g., ERK), α-cadinol may protect hepatocytes from injury.

Conclusion

The stereoisomers and enantiomers of α-cadinol represent a diverse group of natural products with significant potential in various scientific and therapeutic fields. Their complex stereochemistry poses challenges for their separation and characterization but also offers opportunities for the discovery of stereospecific biological activities. This guide has provided a summary of the current knowledge on the stereochemistry, physicochemical properties, experimental protocols for synthesis and analysis, and biological activities of α-cadinol and its isomers. Further research is warranted to fully elucidate the specific biological mechanisms of each stereoisomer, which will be crucial for their potential development as pharmaceutical agents.

References

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. Alpha-Cadinol | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-Cadinol, isomer 1 [webbook.nist.gov]

- 7. α-Cadinol [webbook.nist.gov]

- 8. α-epi-Cadinol [webbook.nist.gov]

- 9. τ-Cadinol [webbook.nist.gov]

- 10. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]

- 11. osti.gov [osti.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. mdpi.com [mdpi.com]

- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. α-Cadinol - Wikipedia [en.wikipedia.org]

- 22. Chemical Composition, Antifungal and Anti-Biofilm Activities of Volatile Fractions of Convolvulus althaeoides L. Roots from Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug [mdpi.com]

- 24. Frontiers | Caveolin-1 Alleviates Acetaminophen-Induced Fat Accumulation in Non-Alcoholic Fatty Liver Disease by Enhancing Hepatic Antioxidant Ability via Activating AMPK Pathway [frontiersin.org]

- 25. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to epi-alpha-Cadinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of epi-alpha-Cadinol, a sesquiterpenoid alcohol with noteworthy biological activities. This document details its chemical identity, pharmacological data, and underlying mechanisms of action, presenting the information in a manner accessible to researchers, scientists, and professionals in the field of drug development.

Chemical Identification

| Common Name | epi-alpha-Cadinol |

| Synonyms | T-Cadinol, tau-Cadinol, 10-epi-α-Cadinol |

| IUPAC Name | (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[1] |

| CAS Number | 5937-11-1[1][2] |

| Molecular Formula | C₁₅H₂₆O[1][2] |

| Molecular Weight | 222.37 g/mol [2][3] |

Pharmacological Data

epi-alpha-Cadinol, specifically the (-)-T-Cadinol enantiomer, has demonstrated significant in vitro activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. The following table summarizes the key quantitative data from these studies.

| Parameter | Value | Organism/Cell Line |

| IC₅₀ (Trypomastigotes) | 18 µM | Trypanosoma cruzi[2] |

| IC₅₀ (Amastigotes) | 15 µM | Trypanosoma cruzi[2] |

| Selectivity Index (SI) | >12 | Mammalian cells vs. T. cruzi[2] |

Mechanism of Action against Trypanosoma cruzi

Studies on (-)-T-Cadinol have elucidated a mechanism of action that appears to selectively target the parasite's mitochondria. The compound induces mitochondrial impairment, which leads to a hyperpolarization of the mitochondrial membrane and a subsequent decrease in the production of reactive oxygen species (ROS). Notably, epi-alpha-Cadinol does not affect the parasite's plasma membrane permeability or its electrical potential, nor does it alter intracellular calcium levels.[2][4][5] This targeted action on the parasite's mitochondria suggests a promising avenue for the development of new anti-parasitic drugs with a favorable safety profile.

Proposed mechanism of action of (-)-T-Cadinol on Trypanosoma cruzi.

Biosynthesis of tau-Cadinol

tau-Cadinol is biosynthesized in plants through the mevalonic acid pathway. The precursor molecule, farnesyl pyrophosphate, is cyclized and subsequently hydroxylated by the enzyme tau-cadinol synthase to form the final product.[6]

Biosynthetic pathway of tau-Cadinol.

Experimental Protocols

The following are summaries of the experimental methodologies used to investigate the mechanism of action of (-)-T-Cadinol on Trypanosoma cruzi.

Anti-Trypanosoma cruzi Activity Assay

-

Parasite Culture: Trypomastigote forms of T. cruzi are cultured in a suitable medium and harvested.

-

Compound Incubation: The parasites are incubated with varying concentrations of epi-alpha-Cadinol for a specified period.

-

Viability Assessment: Parasite viability is assessed by counting motile parasites using a Neubauer chamber under a light microscope.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Plasma Membrane Permeability Assay

-

Fluorescent Dye: SYTOX Green, a fluorescent dye that only enters cells with compromised plasma membranes, is used.

-

Incubation: T. cruzi trypomastigotes are treated with epi-alpha-Cadinol, a positive control (e.g., Triton X-100), and a negative control.

-

Fluorometric Analysis: The fluorescence intensity is measured over time using a spectrofluorometer. An increase in fluorescence indicates membrane permeabilization.[2][5]

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Fluorescent Dye: The cationic dye JC-1 is used, which aggregates in mitochondria with high membrane potential (red fluorescence) and exists as monomers in the cytoplasm with low membrane potential (green fluorescence).

-

Flow Cytometry: Treated and untreated parasites are stained with JC-1 and analyzed by flow cytometry. A shift in the red/green fluorescence ratio indicates changes in the mitochondrial membrane potential.[7]

Reactive Oxygen Species (ROS) Production Assay

-

Fluorescent Probe: H₂DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS, is employed.

-

Fluorometric Analysis: Parasites are treated with epi-alpha-Cadinol and controls, then incubated with H₂DCFDA. The fluorescence intensity is measured to quantify ROS levels.[2][7]

Intracellular Calcium (Ca²⁺) Level Assay

-

Fluorescent Indicator: Fluo-4 AM, a cell-permeable dye that exhibits a large increase in fluorescence upon binding to Ca²⁺, is used.

-

Fluorometric Analysis: Treated and untreated parasites are loaded with Fluo-4 AM, and the fluorescence is measured to determine relative changes in intracellular calcium concentrations.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epi-alpha-Cadinol | C15H26O | CID 160799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]

epi-alpha-Cadinol molecular weight and formula (C15H26O)

An In-depth Technical Guide on the Sesquiterpenoid epi-alpha-Cadinol (C15H26O)

This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and mechanisms of action of epi-alpha-Cadinol, a sesquiterpenoid alcohol of interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes relevant biological pathways and workflows.

Molecular Profile

Epi-alpha-Cadinol, a naturally occurring bicyclic sesquiterpenoid, possesses the molecular formula C15H26O.[1][2][3][4] It is also commonly referred to by its synonyms, T-Cadinol and Cedrelanol. As a plant metabolite, it is found in the essential oils of various plants.[1]

Physicochemical Properties

A summary of the key physicochemical properties of epi-alpha-Cadinol is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| Molecular Formula | C15H26O | [1][2][3][4] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | 139 - 140 °C | [1] |

| Boiling Point | 302 - 304 °C at 760 mmHg | [1] |

| CAS Number | 5937-11-1 | [2] |

Table 1: Physicochemical properties of epi-alpha-Cadinol.

Biological Activities and Mechanisms of Action

Epi-alpha-Cadinol has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development.

Antitrypanosomal Activity

Epi-alpha-Cadinol exhibits potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]

Quantitative Data:

| Parameter | Value | Target |

| IC50 (Trypomastigotes) | 18 µM | Trypanosoma cruzi (Y strain) |

| IC50 (Amastigotes) | 15 µM | Trypanosoma cruzi (Y strain) |

Table 2: In vitro antitrypanosomal activity of epi-alpha-Cadinol.[1]

Mechanism of Action: The primary mechanism of its antitrypanosomal action involves the impairment of the parasite's mitochondria.[1] Studies have shown that epi-alpha-Cadinol induces hyperpolarization of the mitochondrial membrane in T. cruzi, suggesting a disruption of the mitochondrial electron transport chain and oxidative phosphorylation.[1] This ultimately leads to a decrease in reactive oxygen species (ROS) production and parasite death.[1] Notably, the compound does not appear to affect the parasite's plasma membrane permeability or intracellular calcium levels.[1]

Anti-inflammatory Activity

Epi-alpha-Cadinol has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.

Quantitative Data:

| Parameter | Value | Cell Line |

| IC50 (NO Inhibition) | 9.7 - 15.5 µg/mL | RAW 264.7 |

Table 3: In vitro anti-inflammatory activity of epi-alpha-Cadinol.

Mechanism of Action: The precise molecular mechanism is not fully elucidated for epi-alpha-Cadinol itself; however, the inhibition of NO production strongly suggests an interference with inflammatory signaling pathways. Key pathways often implicated in the inflammatory response and NO production are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that epi-alpha-Cadinol may exert its anti-inflammatory effects by modulating these pathways, thereby reducing the expression of pro-inflammatory genes.

Other Biological Activities

-

Antioxidant Activity: In silico studies suggest that epi-alpha-Cadinol may act as an antioxidant by interacting with enzymes like xanthine oxidoreductase.

-

Thrombolytic Activity: Computational docking indicates a potential interaction with the tissue plasminogen activator receptor, suggesting possible thrombolytic effects.

-

Antimicrobial Activity: The proposed mechanism of antimicrobial action involves the disruption of microbial cell membranes and walls, a common feature of terpenoids.

-

Insect Repellent Activity: Epi-alpha-Cadinol has been identified as a potential natural insect repellent.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

Antitrypanosomal Activity and Mechanism of Action Workflow

The following workflow outlines the key experimental steps to assess the antitrypanosomal activity and elucidate the mechanism of action of epi-alpha-Cadinol.

References

- 1. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

- 3. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]

- 4. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of Epi-alpha-Cadinol in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of the sesquiterpenoid epi-alpha-cadinol in various essential oils. The document summarizes quantitative data, details the biosynthetic pathway, and outlines the experimental protocols for its identification and quantification, serving as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development.

Quantitative Occurrence of Epi-alpha-Cadinol and Related Cadinols

Epi-alpha-cadinol, a cadinane-type sesquiterpenol, is found in the essential oils of various plants, although its concentration can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data available for epi-alpha-cadinol and its closely related isomers, such as α-cadinol and epi-α-muurolol, providing a comparative overview of their distribution.

| Plant Species | Plant Part | Essential Oil Component | Concentration (%) | Reference |

| Pinus taeda L. (Loblolly Pine) | Waste material (twigs and needles) | epi-α-Cadinol | 2.13 | |

| α-Cadinol | 5.08 | |||

| epi-α-Muurolol | 4.22 | |||

| Juniperus communis L. (Common Juniper) | Needles | α-Cadinol | up to 2.7 | |

| Juniperus communis L. (Common Juniper) | Berries | α-Cadinol | 0.03 - 1.13 | |

| Juniperus oxycedrus (Prickly Juniper) | Aerial parts | α-Cadinol | 2.6 | |

| Larix kaempferi (Japanese Larch) | Leaves | α-Cadinol | Present (Antifungal component) | |

| * |

Methodological & Application

Application Note & Protocol: Extraction and Isolation of epi-α-Cadinol from Juniperus formosana

Audience: Researchers, scientists, and drug development professionals.

Introduction: Juniperus formosana, a species of juniper native to East Asia, is a rich source of essential oils containing a diverse array of bioactive terpenoids. Among these are sesquiterpenoids like cadinols, which have garnered interest for their potential pharmacological activities. The chemical composition of the essential oil can vary significantly based on the geographic location of the plant, the specific part of the plant used (leaves or fruit), and the extraction methodology employed.[1] For instance, leaf oil from Taiwanese J. formosana has been reported to contain α-cadinol as a major constituent (11.0%), alongside α-pinene and limonene.[1] This document provides a comprehensive protocol for the extraction of essential oil from J. formosana and the subsequent isolation of sesquiterpenoid fractions enriched with cadinol isomers, such as epi-α-Cadinol. The primary methods detailed are hydrodistillation for essential oil extraction and column chromatography for compound isolation. An alternative green extraction method, Supercritical Fluid Extraction (SFE), is also discussed.

Quantitative Data Summary

The yield and composition of essential oil from Juniperus species are influenced by various factors. The following table summarizes key quantitative data from relevant studies.

| Parameter | Juniperus formosana | Juniperus occidentalis (for comparison) | Data Source(s) |

| Extraction Method | Hydrodistillation | Steam Distillation | [1][2] |

| Plant Part | Leaves | Leaf Material | [1][2] |

| Essential Oil Yield | 0.46% (v/w) | 0.21% (summer) - 0.41% (fall) | [1][2] |

| Key Constituents (%) | α-pinene (21.66%)4-terpineol (11.25%)limonene (11.00%)α-cadinol (reported at 11.0% in a separate study) | Not specified for individual compounds | [1] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from plant material preparation to the isolation of the target compound.

References

Application Notes and Protocols: Enantioselective Synthesis of epi-alpha-Cadinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the enantioselective synthesis of epi-alpha-cadinol, a cadinane sesquiterpenoid of interest for its potential biological activities. The described synthetic route utilizes an organocatalytic approach to establish the initial stereocenter, followed by a sequence of reactions to construct the bicyclic core and introduce the final functionalities.

Introduction

Epi-alpha-cadinol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane family. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and insecticidal properties. The precise stereochemistry of these molecules is often crucial for their biological function, making enantioselective synthesis a critical tool for accessing stereochemically pure isomers for further investigation in drug discovery and development.

This document outlines a synthetic strategy that employs an asymmetric Michael addition catalyzed by a well-established organocatalyst to define the key stereocenter early in the synthesis. Subsequent intramolecular reactions are then used to build the characteristic decalin framework of the cadinane skeleton. It is important to note that the final steps of this particular synthetic route yield a mixture of diastereomers, presenting a significant purification challenge.

Data Presentation

The following tables summarize the key quantitative data for the enantioselective synthesis of an advanced intermediate and the subsequent steps leading to a mixture containing epi-alpha-cadinol.

Table 1: Enantioselective Michael Addition

| Entry | Starting Aldehyde | Michael Acceptor | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Isovaleraldehyde | Methyl vinyl ketone | (S)-Jørgensen's Catalyst (5) | Ethyl 3,4-dihydroxybenzoate (0.2) | - | 4 | 36 | 87 | 99 |

Table 2: Subsequent Reaction Steps

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Product | Yield (%) |

| 2 | Horner-Wadsworth-Emmons Olefination | Diethyl (2-methylallyl)phosphonate, n-BuLi | THF | -78 to rt | 8 h | Dienal Intermediate | - |

| 3 | Tandem Mannich/Intramolecular Diels-Alder | Formaldehyde, Diisopropylamine, TFA | THF | Reflux | 3 d | Decalinone Mixture | 21 |

| 4 | Grignard Reaction | Methylmagnesium bromide | THF | Reflux | 4 h | Cadinol Stereoisomer Mixture | Quantitative |

Note: Yields for steps 2 and the specific yield of epi-alpha-cadinol after the Grignard reaction and purification are not explicitly provided in the primary literature source and can be variable. The yield for step 3 represents the formation of a mixture of ketone diastereomers.

Experimental Protocols

I. Enantioselective Michael Addition of Isovaleraldehyde to Methyl Vinyl Ketone

This protocol details the synthesis of (S)-5-methyl-2-oxoheptanal, a key chiral intermediate.

Materials:

-

Isovaleraldehyde

-

Methyl vinyl ketone

-

(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether ((S)-Jørgensen's organocatalyst)

-

Ethyl 3,4-dihydroxybenzoate

-

Anhydrous solvent (e.g., CH2Cl2)

-

Reaction vessel with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere, add (S)-Jørgensen's organocatalyst (5 mol%).

-

Add ethyl 3,4-dihydroxybenzoate (0.2 equivalents).

-

Dissolve the catalyst and additive in the anhydrous solvent.

-

Cool the reaction mixture to 4 °C using an appropriate cooling bath.

-

Add isovaleraldehyde (1.0 equivalent) to the cooled solution.

-

Slowly add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction mixture at 4 °C for 36 hours.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral keto-aldehyde.

II. Synthesis of the Cadinol Stereoisomer Mixture

This section describes the multi-step conversion of the chiral intermediate to a mixture of cadinol stereoisomers, including epi-alpha-cadinol.

A. Horner-Wadsworth-Emmons Olefination

-

To a solution of diethyl (2-methylallyl)phosphonate (1.5 equivalents) in anhydrous THF at -78 °C, add n-butyllithium (1.5 equivalents) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of the keto-aldehyde from Protocol I (1.0 equivalent) in THF to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 8 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude dienal is typically used in the next step without further purification.

B. Tandem Mannich/Intramolecular Diels-Alder Reaction

-

To a solution of the crude dienal from the previous step in THF, add formaldehyde (0.4 equivalents), diisopropylamine (0.4 equivalents), and trifluoroacetic acid (0.1 equivalents).

-

Reflux the reaction mixture for 3 days.

-

To facilitate the separation of the desired ketones from unreacted diene, add maleic anhydride (1.2 equivalents) and continue to reflux for another 16 hours to form a Diels-Alder adduct with the remaining starting material.

-

After cooling to room temperature, concentrate the mixture and purify by column chromatography to isolate the mixture of decalinone stereoisomers.

C. Grignard Reaction

-

To a solution of the mixture of decalinone ketones in anhydrous THF, add methylmagnesium bromide (3.0 equivalents) dropwise at 0 °C.

-

After the addition is complete, bring the reaction to reflux and stir for 4 hours.

-

Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of NH4Cl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. This will yield a crude mixture of cadinol stereoisomers, including epi-alpha-cadinol.

Note on Purification: The primary literature source indicates that the separation of the resulting cadinol stereoisomers is challenging. Researchers should anticipate that extensive chromatographic optimization (e.g., HPLC or preparative TLC) may be required to isolate pure epi-alpha-cadinol. The reported synthesis focused on the generation of a mixture for analytical comparison rather than preparative isolation of a single isomer.

Visualizations

Synthetic Pathway

Caption: Overall synthetic workflow for epi-alpha-cadinol.

Experimental Workflow Logic

Caption: General laboratory workflow for organic synthesis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of epi-α-Cadinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of epi-α-Cadinol, a cadinane-type sesquiterpenoid alcohol. Due to the presence of multiple stereoisomers with similar physicochemical properties, the separation of cadinols presents a significant chromatographic challenge. This protocol outlines an optimized reversed-phase HPLC method employing a C30 stationary phase, which offers enhanced shape selectivity for the resolution of hydrophobic isomers. The method is scalable from analytical to preparative scale, enabling the isolation of high-purity epi-α-Cadinol for research and development purposes.

Introduction

Epi-α-Cadinol is a naturally occurring sesquiterpenoid found in the essential oils of various plants. As a member of the cadinane subgroup, it shares a bicyclic carbon skeleton with numerous isomers, such as α-cadinol and τ-cadinol, which often co-exist in natural extracts. The subtle differences in the spatial arrangement of their functional groups make their separation challenging. High-purity isolates of specific isomers like epi-α-Cadinol are essential for accurate pharmacological studies, drug discovery, and as analytical standards. Reversed-phase HPLC is a powerful technique for the purification of such compounds. The choice of a stationary phase with high shape selectivity, such as a C30 column, is critical for achieving baseline separation of these closely related isomers.

Experimental Protocols

Sample Preparation

A preliminary extraction and partial purification of the crude plant material or essential oil are recommended to enrich the sesquiterpenoid fraction and remove highly polar or non-polar interfering compounds.

Protocol for Pre-purification of a Plant Extract:

-

Extraction: Macerate 100 g of dried and powdered plant material with 500 mL of methanol at room temperature for 24 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C.

-

Solvent Partitioning: Resuspend the crude extract in a 9:1 methanol-water mixture and partition it against n-hexane to remove non-polar constituents.

-

Silica Gel Column Chromatography (Optional): The methanol-water fraction can be further purified on a silica gel column using a gradient of n-hexane and ethyl acetate to isolate the sesquiterpenoid-rich fraction.

-

Final Sample Preparation: Dissolve the enriched sesquiterpenoid fraction in the initial mobile phase (e.g., 80% acetonitrile in water) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Analytical Method Development

The initial method development is performed on an analytical scale to optimize the separation of epi-α-Cadinol from its isomers.

Table 1: Analytical HPLC Parameters

| Parameter | Recommended Condition |

| Column | C30, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

Preparative HPLC Scale-Up

Once the analytical method provides satisfactory separation, it can be scaled up for preparative purification.

Table 2: Preparative HPLC Parameters

| Parameter | Recommended Condition |

The Untapped Potential of epi-α-Cadinol: A Quest for a Versatile Chiral Building Block

Despite its intriguing stereochemistry and natural abundance, a comprehensive review of the scientific literature reveals a notable scarcity of studies utilizing epi-α-cadinol as a chiral building block in synthetic chemistry. While the broader class of cadinane sesquiterpenes has garnered attention for their diverse biological activities, the specific application of epi-α-cadinol as a starting material for the stereoselective synthesis of other complex molecules remains a largely unexplored frontier.

Our extensive search for detailed application notes and experimental protocols for the derivatization and synthetic utility of epi-α-cadinol did not yield specific examples requisite for the creation of in-depth guides for researchers. The available literature primarily focuses on the isolation of epi-α-cadinol from natural sources and its role in the synthesis of cadinane-type structures, rather than its use as a chiral precursor for other molecular scaffolds.

This lack of available data prevents the compilation of quantitative data tables summarizing reaction yields, stereoselectivity, and other key metrics. Similarly, the absence of published experimental procedures for the functionalization of epi-α-cadinol, such as oxidation, etherification, esterification, or skeletal rearrangements, makes it impossible to provide the detailed protocols requested for researchers, scientists, and drug development professionals.

The Promise of epi-α-Cadinol

Epi-α-cadinol possesses a rigid bicyclic core and multiple stereocenters, making it an attractive candidate for chiral pool synthesis. The inherent chirality of this natural product could potentially be leveraged to control the stereochemical outcome of subsequent reactions, offering a concise and efficient route to enantiomerically pure target molecules.

Hypothetical Synthetic Pathways:

While concrete examples are lacking, we can envision several potential synthetic transformations that could unlock the potential of epi-α-cadinol as a chiral building block. The logical workflow for exploring these possibilities is outlined below.

Caption: Potential synthetic pathways originating from epi-α-cadinol.

The tertiary alcohol of epi-α-cadinol could be oxidized to the corresponding ketone, which could then serve as a handle for further carbon-carbon bond formations. The double bond within the cyclohexene ring is another key functional group that could be targeted for various transformations, including epoxidation, dihydroxylation, or cleavage, to introduce new functionality with stereocontrol. Furthermore, acid-catalyzed rearrangements of the cadinane skeleton could lead to novel and complex molecular architectures.

Future Outlook

The dearth of research on the synthetic applications of epi-α-cadinol represents a significant opportunity for the chemical synthesis community. A systematic investigation into the reactivity and stereochemical directing ability of this natural product is warranted. Such studies could unveil novel synthetic methodologies and provide access to new classes of chiral molecules with potential applications in drug discovery and materials science.

For researchers, scientists, and drug development professionals, the key takeaway is that epi-α-cadinol remains an underexplored chiral building block. The development of robust protocols for its derivatization would be a valuable contribution to the field of organic synthesis and could pave the way for its use in the creation of novel, high-value compounds. The scientific community is encouraged to explore the synthetic potential of this readily available natural product.

Application Notes and Protocols: Anti-inflammatory Properties of epi-α-Cadinol in Cell-based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Epi-α-Cadinol, a sesquiterpenoid found in various essential oils, has emerged as a potential anti-inflammatory agent. This document provides detailed protocols for assessing the anti-inflammatory properties of epi-α-Cadinol in cell-based assays, focusing on its effects on key inflammatory mediators and signaling pathways. The presented data is illustrative and serves to demonstrate the application of these protocols.

Data Presentation

The anti-inflammatory effects of epi-α-Cadinol are summarized in the following tables.

| Table 1: Effect of epi-α-Cadinol on Cell Viability | |

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 4.5 |

| 10 | 98.2 ± 3.1 |

| 25 | 96.5 ± 2.8 |

| 50 | 94.1 ± 3.5 |

| 100 | 91.8 ± 4.2 |

| Table 2: Inhibition of Nitric Oxide (NO) Production by epi-α-Cadinol in LPS-stimulated RAW 264.7 Macrophages | |

| Treatment | NO Production (% of LPS Control) |

| Control | 5.2 ± 1.1 |

| LPS (1 µg/mL) | 100 |

| epi-α-Cadinol (10 µM) + LPS | 75.4 ± 5.3 |

| epi-α-Cadinol (25 µM) + LPS | 52.1 ± 4.1 |

| epi-α-Cadinol (50 µM) + LPS | 28.9 ± 3.7 |

| IC50 (µM) | ~35 |

| Table 3: Inhibition of Pro-inflammatory Mediators by epi-α-Cadinol in LPS-stimulated RAW 264.7 Macrophages | |

| Mediator | epi-α-Cadinol Concentration (µM) | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| PGE₂ | 10 | 22.5 ± 3.8 | ~40 |

| 25 | 48.2 ± 5.1 | ||

| 50 | 71.3 ± 6.2 | ||

| TNF-α | 10 | 18.9 ± 2.9 | ~45 |

| 25 | 42.7 ± 4.5 | ||

| 50 | 65.8 ± 5.9 | ||

| IL-6 | 10 | 15.4 ± 2.5 | >50 |

| 25 | 38.6 ± 3.9 | ||

| 50 | 59.1 ± 5.2 | ||

| IL-1β | 10 | 25.1 ± 3.2 | ~38 |

| 25 | 53.4 ± 4.8 |

| | 50 | 78.2 ± 6.5 | |

| Table 4: Effect of epi-α-Cadinol on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages | | | :--- | :--- | :--- | | Treatment | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) | | Control | 3.1 ± 0.8 | 4.5 ± 1.2 | | LPS (1 µg/mL) | 100 | 100 | | epi-α-Cadinol (50 µM) + LPS | 35.7 ± 4.9 | 42.1 ± 5.3 |

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of epi-α-Cadinol for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

After overnight incubation, treat the cells with different concentrations of epi-α-Cadinol for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.

-

Pre-treat cells with epi-α-Cadinol for 1 hour, followed by stimulation with LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines and PGE₂ (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate and treat as described above for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2][3]

-

Briefly, coat a 96-well plate with the capture antibody overnight.[1]

-

Block the plate and then add the cell supernatants and standards.[1]

-

Incubate, wash, and add the detection antibody.[1]

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and then the substrate.[4]

-

Stop the reaction and measure the absorbance at the appropriate wavelength.[3]

-

Calculate the concentrations from the standard curve.[1]

Western Blot Analysis for iNOS and COX-2 Expression

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and treat as described above for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, or β-actin (loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to β-actin.

Visualizations

References

In Vitro Efficacy of epi-alpha-Cadinol Against Bacterial Biofilms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of epi-alpha-Cadinol's efficacy against bacterial biofilms. The methodologies outlined herein are designed to deliver robust and reproducible data for assessing the potential of this natural sesquiterpenoid as an anti-biofilm agent.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents, posing a substantial challenge in clinical and industrial settings. Natural compounds are a promising source for the discovery of novel anti-biofilm agents. Epi-alpha-Cadinol, a sesquiterpenoid found in various plants, has demonstrated antimicrobial properties. This document details the in vitro testing of epi-alpha-Cadinol's ability to inhibit biofilm formation and eradicate established biofilms.

The proposed mechanisms of action for sesquiterpenoids like epi-alpha-Cadinol against bacterial biofilms include the disruption of the bacterial cell membrane and the interference with quorum sensing (QS) signaling pathways. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production, through the release and detection of signaling molecules. By disrupting these pathways, epi-alpha-Cadinol may prevent the establishment and maturation of biofilms.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of epi-alpha-Cadinol

| Bacterial Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | ||

| Pseudomonas aeruginosa (ATCC 27853) | ||

| Escherichia coli (ATCC 25922) | ||

| Clinical Isolate 1 | ||

| Clinical Isolate 2 |

Table 2: Effect of epi-alpha-Cadinol on Biofilm Biomass (Crystal Violet Assay)

| Treatment Concentration (µg/mL) | Mean Absorbance (OD₅₇₀) ± SD | % Inhibition of Biofilm Formation |

| Control (No Treatment) | 0% | |

| epi-alpha-Cadinol (0.5 x MBIC) | ||

| epi-alpha-Cadinol (1 x MBIC) | ||

| epi-alpha-Cadinol (2 x MBIC) | ||

| Positive Control (Antibiotic) |

Table 3: Effect of epi-alpha-Cadinol on Biofilm Viability (TTC Assay)

| Treatment Concentration (µg/mL) | Mean Absorbance (OD₄₉₀) ± SD | % Reduction in Metabolic Activity |

| Control (No Treatment) | 0% | |

| epi-alpha-Cadinol (0.5 x MBIC) | ||

| epi-alpha-Cadinol (1 x MBIC) | ||

| epi-alpha-Cadinol (2 x MBIC) | ||

| Positive Control (Antibiotic) |

Experimental Protocols

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of epi-alpha-Cadinol required to inhibit the visible formation of a biofilm.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strains of interest (e.g., S. aureus, P. aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)

-

epi-alpha-Cadinol stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of epi-alpha-Cadinol in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include wells with medium only (negative control) and medium with the solvent used to dissolve epi-alpha-Cadinol (solvent control).

-

Prepare a bacterial inoculum adjusted to a concentration of 1 x 10⁶ CFU/mL in the appropriate growth medium.

-

Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

-

After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

-

Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Air dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Read the absorbance at 570 nm using a microplate reader.

-